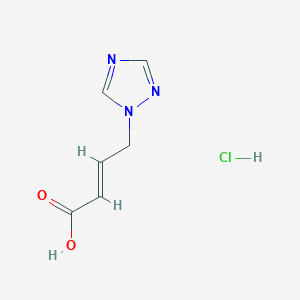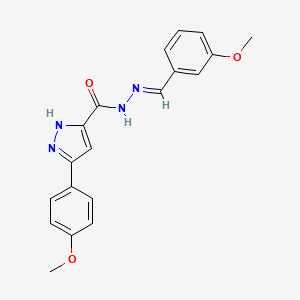
Fmoc-D-2,6-Diméthyltyrosine
Vue d'ensemble
Description
“Fmoc-D-2,6-Dimethyltyrosine” is a chemical compound with the molecular formula C26H25NO5 . It is used in research and has a molecular weight of 431.480 .
Synthesis Analysis
The synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been achieved . The approach took advantage of a Pd-catalyzed directed C–H dimethylation of picolinamide derivatives .
Molecular Structure Analysis
The molecular structure of “Fmoc-D-2,6-Dimethyltyrosine” is complex and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group . This group is crucial for the self-assembly of the molecule, which is due to the aromaticity of the Fmoc group .
Chemical Reactions Analysis
The Fmoc group removal in solid phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .
Physical And Chemical Properties Analysis
“Fmoc-D-2,6-Dimethyltyrosine” has a density of 1.3±0.1 g/cm3, a boiling point of 691.2±55.0 °C at 760 mmHg, and a flash point of 371.8±31.5 °C . The melting point is not available .
Applications De Recherche Scientifique
- Le Fmoc-D-2,6-Diméthyltyrosine a été incorporé dans des peptides cationiques synthétiques formant des hydrogels (série K) pour des applications de bio-impression . Ces hydrogels sont biocompatibles et adaptés à la délivrance de médicaments, aux outils de diagnostic et à l'ingénierie tissulaire. Les dérivés Fmoc de la série K présentent des capacités de formation de gel, l'hydrogel Fmoc-K3 étant particulièrement rigide et offrant un support pour l'adhésion et la survie cellulaire.
- Le this compound contribue à l'auto-assemblage de dérivés peptidiques, formant des nanostructures supramoléculaires en milieu aqueux. Ces hydrogels biofonctionnels ont des applications dans la délivrance de médicaments, la cicatrisation des plaies et l'ingénierie tissulaire .
- Les interactions d'empilement aromatique π–π et de liaison hydrogène pilotent l'auto-assemblage des hydrogels à base de this compound. Comprendre ces interactions est crucial pour la conception de matériaux fonctionnels .
Hydrogels à base de peptides pour des applications biomédicales
Matériaux d'hydrogel biofonctionnels
Interactions supramoléculaires
Safety and Hazards
“Fmoc-D-2,6-Dimethyltyrosine” is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Today, Fmoc SPPS is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . This suggests that “Fmoc-D-2,6-Dimethyltyrosine” and similar compounds will continue to be important in peptide synthesis research and applications .
Mécanisme D'action
Target of Action
Fmoc-D-2,6-Dimethyltyrosine is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-2,6-Dimethyltyrosine is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The mode of action of Fmoc-D-2,6-Dimethyltyrosine involves its interaction with the amine group of an amino acid. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
Fmoc-D-2,6-Dimethyltyrosine plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-2,6-Dimethyltyrosine are largely determined by its role as a protecting group in peptide synthesisIts stability under various conditions, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , is crucial for its role in peptide synthesis.
Result of Action
The result of the action of Fmoc-D-2,6-Dimethyltyrosine is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-2,6-Dimethyltyrosine is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence and concentration of a base in the environment can influence the efficacy of the Fmoc group as a protecting group. Additionally, the Fmoc group is stable to treatment with certain acids, such as TFA and hydrogen bromide/acetic acid
Analyse Biochimique
Biochemical Properties
Fmoc-D-2,6-Dimethyltyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is commonly used in the synthesis of mitochondria-active peptides such as SS-31, where it interacts with enzymes involved in oxidative stress regulation . The nature of these interactions often involves the formation of peptide bonds and the protection of amino groups during synthesis.
Cellular Effects
Fmoc-D-2,6-Dimethyltyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine has been shown to affect mitochondrial function by reducing oxidative stress and preventing mitochondrial swelling . These effects are crucial for maintaining cellular homeostasis and preventing cell death.
Molecular Mechanism
The mechanism of action of Fmoc-D-2,6-Dimethyltyrosine at the molecular level involves its role as a protecting group in peptide synthesis. It forms stable carbamate bonds with amino groups, which can be selectively removed under basic conditions . This property allows for the sequential addition of amino acids during peptide synthesis, ensuring the correct assembly of the peptide chain. Additionally, Fmoc-D-2,6-Dimethyltyrosine can interact with enzymes and proteins, modulating their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-2,6-Dimethyltyrosine can change over time due to its stability and degradation properties. Studies have shown that Fmoc-D-2,6-Dimethyltyrosine remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . For example, in in vitro studies, the stability of Fmoc-D-2,6-Dimethyltyrosine can influence the efficiency of peptide synthesis and the overall yield of the desired product.
Dosage Effects in Animal Models
The effects of Fmoc-D-2,6-Dimethyltyrosine in animal models vary with different dosages. At lower doses, it has been shown to have beneficial effects on mitochondrial function and oxidative stress regulation . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage levels in experimental studies.
Metabolic Pathways
Fmoc-D-2,6-Dimethyltyrosine is involved in various metabolic pathways, particularly those related to peptide synthesis and oxidative stress regulation. It interacts with enzymes such as aminopeptidase A, which plays a role in the processing of angiotensin peptides . These interactions can influence metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, Fmoc-D-2,6-Dimethyltyrosine is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For example, in mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine is targeted to the inner mitochondrial membrane, where it exerts its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of Fmoc-D-2,6-Dimethyltyrosine is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. In the case of mitochondria-penetrating peptides, Fmoc-D-2,6-Dimethyltyrosine is localized to the mitochondria, where it helps regulate oxidative stress and maintain mitochondrial integrity .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)



![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)
![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)
![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)
![1-ethyl-5-((4-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2568740.png)

![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2568745.png)